4-Ethoxy-3-ethylaniline

Description

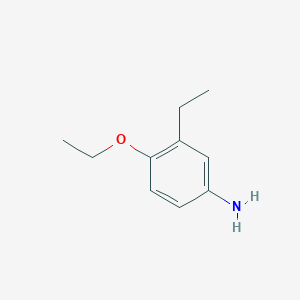

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYPIDOVPGLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00532659 | |

| Record name | 4-Ethoxy-3-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29175-49-3 | |

| Record name | 4-Ethoxy-3-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 3 Ethylaniline

Retrosynthetic Analysis of 4-Ethoxy-3-ethylaniline

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection points are the carbon-nitrogen bond of the aniline (B41778) group and the carbon-carbon bonds of the ethyl and ethoxy substituents on the aromatic ring.

One common strategy involves the late-stage introduction of the amino group. This can be achieved through the reduction of a corresponding nitroaromatic precursor, 4-ethoxy-3-ethyl-1-nitrobenzene. This precursor can be synthesized through the nitration of 1-ethoxy-2-ethylbenzene.

Alternatively, the aniline can be constructed through coupling reactions. For instance, a Buchwald-Hartwig amination could couple ammonia (B1221849) or an ammonia equivalent with a suitably substituted aryl halide, such as 1-bromo-4-ethoxy-3-ethylbenzene. Similarly, an Ullmann condensation could be employed to form the C-N bond.

Another approach focuses on building the substituted benzene (B151609) ring. This could involve the functionalization of a simpler aniline derivative. For example, Friedel-Crafts alkylation or acylation followed by reduction could introduce the ethyl group onto an ethoxy-substituted aniline.

Finally, a less common but plausible route is the decarboxylation of a corresponding aminobenzoic acid, specifically 4-ethoxy-3-ethylanthranilic acid.

These retrosynthetic pathways highlight the versatility of modern organic synthesis in accessing target molecules like this compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Established Chemical Pathways for Aniline Derivative Synthesis

The synthesis of aniline derivatives is a cornerstone of organic chemistry, with numerous established methods applicable to the preparation of this compound. These methods offer a range of strategies, from the reduction of nitro compounds to sophisticated cross-coupling reactions.

Reductive Methods for Nitroaromatic Precursors

The reduction of nitroaromatic compounds is a classic and widely used method for the synthesis of anilines. In the context of this compound, the corresponding precursor, 4-ethoxy-5-ethyl-2-nitroaniline, can be reduced to the target molecule. evitachem.com This transformation can be achieved using various reducing agents.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. quora.com Chemical reduction methods are also effective. For instance, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid can be used. evitachem.com

| Reducing Agent | Catalyst/Conditions | Precursor | Product |

| Hydrogen Gas | Palladium on Carbon (Pd/C) | 4-Ethoxy-3-ethylnitrobenzene | This compound |

| Iron Powder | Hydrochloric Acid | 4-Ethoxy-5-ethyl-2-nitroaniline | 4-Ethoxy-5-ethyl-1,2-diaminobenzene |

This table presents common reductive methods for the synthesis of aniline derivatives.

A key advantage of this method is the often high yield and the ready availability of nitroaromatic starting materials, which can be prepared through the nitration of the corresponding aromatic hydrocarbon.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a direct route to anilines from aryl halides or triflates. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl electrophile. wikipedia.org For the synthesis of this compound, this would involve the reaction of an ammonia equivalent with a 4-ethoxy-3-ethyl-substituted aryl halide.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. ntnu.no The choice of ligand is crucial and has evolved over time, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org

| Catalyst System | Aryl Halide | Amine Source | Product |

| Pd(OAc)₂ / Ligand | 1-Bromo-4-ethoxy-3-ethylbenzene | Ammonia | This compound |

| Pd₂(dba)₃ / Ligand | 1-Iodo-4-ethoxy-3-ethylbenzene | Benzophenone imine (ammonia surrogate) | This compound |

This table illustrates the application of the Buchwald-Hartwig amination for aniline synthesis.

The Buchwald-Hartwig amination is valued for its functional group tolerance and broad substrate scope, making it a versatile method for the synthesis of complex aniline derivatives. wikipedia.orgnih.gov

Ullmann Condensation Approaches

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made this method more practical. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, an Ullmann condensation could be employed to couple an ammonia source with a 4-ethoxy-3-ethyl-substituted aryl halide.

The classic Ullmann reaction often uses stoichiometric amounts of copper powder at high temperatures. wikipedia.org More recent protocols utilize soluble copper catalysts, often in the presence of ligands such as diamines or amino acids, which allow for milder reaction conditions. beilstein-journals.orgresearchgate.net

| Copper Source | Ligand | Aryl Halide | Amine Source |

| Copper(I) Iodide | 1,10-Phenanthroline | 1-Iodo-4-ethoxy-3-ethylbenzene | Ammonia |

| Copper Powder | None | 1-Bromo-4-ethoxy-3-ethylbenzene | Aqueous Ammonia |

This table provides examples of Ullmann condensation conditions for aniline synthesis.

While sometimes superseded by palladium-catalyzed methods, the Ullmann condensation remains a valuable tool, particularly for certain substrates or when cost is a primary concern.

Direct Reductive Amination Strategies

Direct reductive amination is a one-pot procedure that combines a carbonyl compound with an amine in the presence of a reducing agent to form a new amine. masterorganicchemistry.com While typically used to alkylate amines, it can be adapted for the synthesis of anilines from specific precursors. For instance, a cyclohexenone derivative could be reductively aminated to form an aniline.

The process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity. masterorganicchemistry.com

| Carbonyl Precursor | Amine | Reducing Agent | Product |

| 4-Ethoxy-3-ethylcyclohex-2-en-1-one | Ammonia | NaBH₃CN | This compound |

| 4-Ethoxy-3-ethylbenzaldehyde | Hydroxylamine, then reduction | H₂/Pd-C | This compound |

This table outlines potential direct reductive amination strategies.

This method offers the advantage of a one-pot reaction, which can improve efficiency and reduce waste. However, the availability of the required carbonyl precursors can be a limiting factor.

Decarboxylation of Aminobenzoic Acids

The decarboxylation of aminobenzoic acids provides a direct route to aniline and its derivatives. youtube.com This reaction involves heating the aminobenzoic acid, often in the presence of a catalyst, to eliminate carbon dioxide. google.comgoogle.com For the synthesis of this compound, the corresponding precursor would be 2-amino-4-ethoxy-5-ethylbenzoic acid.

The reaction conditions for decarboxylation can vary. Thermal decarboxylation can be performed neat or in a high-boiling solvent. youtube.com In some cases, a catalyst such as copper or an acid is used to facilitate the reaction at lower temperatures. sciencemadness.orgcdnsciencepub.com

| Precursor | Conditions | Product |

| 2-Amino-4-ethoxy-5-ethylbenzoic acid | Heat | This compound |

| 2-Amino-4-ethoxy-5-ethylbenzoic acid | Copper/Quinoline (B57606), Heat | This compound |

This table illustrates the decarboxylation approach to aniline synthesis.

The feasibility of this method is highly dependent on the availability and stability of the substituted aminobenzoic acid precursor.

Development of Novel Synthetic Routes for this compound

The creation of this compound can be approached through various synthetic pathways. A common conceptual strategy involves the sequential introduction of the ethyl and ethoxy groups onto an aniline or nitrobenzene (B124822) precursor, followed by functional group manipulations. For instance, a synthesis could commence with the Friedel-Crafts acylation of a suitable benzene derivative, followed by reduction, nitration, etherification, and a final reduction of the nitro group to the target aniline. The order of these steps is crucial for achieving the desired 1,2,4-trisubstituted pattern due to the directing effects of the existing substituents.

Regioselective Functionalization Techniques at Ortho and Para Positions

Achieving the specific 3-ethyl, 4-ethoxy substitution pattern on the aniline ring requires precise control over the position of incoming functional groups, a concept known as regioselectivity. The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. To synthesize this compound, one might start with 4-ethoxyaniline and introduce an ethyl group at the ortho position (position 3).

Directed ortho-metalation is a powerful technique where a directing group on the ring temporarily anchors a metal catalyst, guiding functionalization to the adjacent position. While the amino group itself can be a directing group, its reactivity often necessitates protection, for example, by converting it to an amide or carbamate. This protecting group can then direct lithiation or transition-metal-catalyzed C-H activation to the ortho position, where an ethyl group can be installed via reaction with an ethylating agent like ethyl iodide.

Another strategy involves the regioselective reduction of dinitro compounds. For instance, a precursor like 1,2-diethyl-4,5-dinitrobenzene could potentially be selectively reduced at one nitro group, followed by further functionalization. More relevant to the target molecule, if starting with a precursor like 3-chloro-4-ethoxyaniline, the chloro group can be replaced with an ethyl group via cross-coupling reactions, ensuring the desired regiochemistry. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are indispensable for regioselective C-C bond formation. A synthetic route could involve a precursor like 4-bromo-2-ethyl-1-nitrobenzene. The bromine atom at the 4-position can be selectively replaced with an ethoxy group via a nucleophilic aromatic substitution or a Buchwald-Hartwig C-O coupling reaction. The nitro group, being a meta-director, would have facilitated the earlier introduction of the ethyl group at the desired position relative to the nitro group. The final step would be the reduction of the nitro group to the aniline.

A tandem [3+2] heteroannulation strategy, while more complex, demonstrates the sophisticated control that can be achieved in building substituted aromatic systems, which could be adapted for carbazole (B46965) synthesis from aniline derivatives. nih.gov

Stereoselective Synthesis of Potential Chiral Analogues

While this compound itself is not a chiral molecule, the methodologies used in its synthesis can be extended to create chiral analogues, which are of great interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral product.

One approach is to use a chiral auxiliary. This involves temporarily attaching an enantiomerically pure molecule to a precursor. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of a chiral analogue, one could envision a scenario where the ethyl group is replaced by a more complex, chiral side chain.

Catalytic enantioselective synthesis is a more elegant and atom-economical approach. This involves using a chiral catalyst to control the stereochemistry of the reaction. For instance, the synthesis of chiral primary amines can be achieved through the asymmetric reductive amination of ketones catalyzed by ruthenium-chiral diphosphine complexes. google.com This method could be applied to a ketone precursor to generate a chiral amine analogue of this compound.

Enzymatic methods offer excellent stereoselectivity. northumbria.ac.uk Enzymes like transaminases can convert a prochiral ketone into a chiral amine with high enantiomeric excess. northumbria.ac.uk While not directly applicable to the synthesis of this compound, this method is paramount for producing its chiral derivatives.

The following table illustrates a representative enzymatic approach for chiral amine synthesis.

| Precursor Ketone | Enzyme System | Chiral Amine Product | Enantiomeric Excess (%) |

| 1-(4-ethoxy-3-ethylphenyl)ethan-1-one | Engineered ω-Transaminase | (R)-1-(4-ethoxy-3-ethylphenyl)ethan-1-amine | >99 |

| 1-(4-ethoxy-3-ethylphenyl)ethan-1-one | Engineered ω-Transaminase | (S)-1-(4-ethoxy-3-ethylphenyl)ethan-1-amine | >99 |

This table presents a hypothetical application of known enzymatic methodologies to a precursor of a chiral analogue of this compound.

Catalytic Systems for Efficient C-N and C-O Bond Formations

The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond for the aniline group and a carbon-oxygen (C-O) bond for the ethoxy group. Modern catalysis offers highly efficient methods for these transformations.

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. acs.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of anilines from aryl halides or triflates. To synthesize this compound, one could start with 1-bromo-4-ethoxy-3-ethylbenzene and couple it with an ammonia surrogate or a protected amine, followed by deprotection. The choice of palladium precatalyst and ligand is crucial for achieving high yields. researchgate.netacs.org

C-O Bond Formation: Similarly, palladium-catalyzed C-O coupling reactions, also a part of the Buchwald-Hartwig reaction family, can be used to construct the ethoxy group. Starting from 4-bromo-1-ethyl-2-nitrobenzene, reaction with ethanol (B145695) in the presence of a suitable palladium catalyst and base would yield 4-ethoxy-1-ethyl-2-nitrobenzene. Subsequent reduction of the nitro group would provide the target molecule.

The table below shows representative conditions for these catalytic reactions.

| Reaction Type | Aryl Halide Precursor | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Yield (%) |

| C-N Coupling | 1-bromo-4-ethoxy-3-ethylbenzene | Benzophenone imine | Pd(OAc)₂ (2%), RuPhos (4%) | NaOtBu | Toluene (B28343) | ~90 |

| C-O Coupling | 4-bromo-1-ethyl-2-nitrobenzene | Ethanol | Pd₂(dba)₃ (1%), Xantphos (2%) | Cs₂CO₃ | Dioxane | ~85 |

This table illustrates plausible conditions for the synthesis of this compound or its precursors based on established catalytic methods.

Microwave-Assisted and Photochemical Synthesis Protocols

To accelerate reaction times and often improve yields, non-conventional energy sources like microwave irradiation and light are being increasingly employed in organic synthesis.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. biotage.comorganic-chemistry.org This technology is particularly effective for reactions in polar solvents or for solvent-free reactions. researchgate.netresearchgate.net The synthesis of anilines and their derivatives, including C-N coupling reactions, has been shown to be significantly enhanced by microwave irradiation. mdpi.com For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination or etherification could offer a much faster and potentially higher-yielding route compared to conventional heating.

Photochemical Synthesis: Photochemical methods use light to initiate chemical reactions. While less common for the direct synthesis of simple anilines, photochemical reactions can be used to create complex precursors or to perform specific functionalizations. For example, photo-initiated copper-catalyzed reactions have been developed for various cross-coupling reactions.

The following table compares conventional and microwave-assisted synthesis for a representative amination reaction.

| Method | Reaction Time | Yield (%) |

| Conventional Heating (Reflux) | 12 hours | 75 |

| Microwave-Assisted (150 °C) | 15 minutes | 92 |

This table provides a representative comparison, highlighting the typical advantages of microwave-assisted synthesis.

Biocatalytic and Enzymatic Approaches in Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity, mild reaction conditions, and green credentials. northumbria.ac.uk For the synthesis of anilines, several enzymatic approaches are being explored.

Nitroreductases: These enzymes catalyze the reduction of aromatic nitro groups to anilines. This offers a green alternative to traditional methods that often use heavy metal catalysts. A chemoenzymatic process could involve the chemical synthesis of a nitroaromatic precursor like 4-ethoxy-3-ethyl-1-nitrobenzene, followed by enzymatic reduction to this compound.

Monoamine Oxidases (MAO): While often associated with degradation, MAOs can be used in synthetic applications, such as the aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk

Transaminases: As mentioned in section 2.3.2, transaminases are highly effective for the synthesis of chiral amines from ketones. This remains a key technology for producing chiral analogues of the target compound.

The development of these biocatalytic routes is often focused on creating a platform of enzymes with a broad substrate scope to accommodate a wide variety of substituted anilines.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Once a promising synthetic route is established, the optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, making the process more efficient and cost-effective. This involves systematically varying key reaction parameters.

For a typical transition-metal catalyzed cross-coupling reaction to synthesize this compound, the following parameters would be optimized:

Catalyst System: The choice of both the metal (e.g., palladium, copper) and the ligand is crucial. Different ligands have different electronic and steric properties that can significantly impact the reaction's efficiency. A screening of various catalysts and ligands is often the first step in optimization.

Base: The type and amount of base used can affect the rate of both the desired reaction and potential side reactions. Common bases in coupling reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu).

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate. Solvents like toluene, dioxane, and DMF are common in coupling reactions.

Temperature: Reaction rates are temperature-dependent. Optimization involves finding the lowest temperature at which the reaction proceeds at a reasonable rate to minimize side product formation.

Concentration: The concentration of reactants can affect the reaction kinetics.

A Design of Experiments (DoE) approach is often used for systematic optimization, allowing for the simultaneous variation of multiple parameters to identify the optimal conditions efficiently. For instance, a patent for the synthesis of related 3-amino-4-alkoxy-acylanilides details the importance of slow, drop-wise addition of reagents at low temperatures (0-5 °C) to achieve high isomeric purity. google.com

The table below provides an example of an optimization study for a hypothetical Suzuki coupling to introduce the ethyl group onto a bromo-ethoxyaniline precursor.

| Entry | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | K₂CO₃ | 100 | 45 |

| 2 | SPhos | K₂CO₃ | 100 | 78 |

| 3 | XPhos | K₂CO₃ | 100 | 85 |

| 4 | XPhos | K₃PO₄ | 100 | 92 |

| 5 | XPhos | K₃PO₄ | 80 | 91 |

This table illustrates a typical optimization process where different ligands, bases, and temperatures are screened to find the best conditions for the reaction.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into green synthetic routes for a wide array of chemical compounds, including aromatic amines like this compound. Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. In the context of this compound synthesis, this often involves targeting the reduction of the nitro precursor, 1-ethoxy-2-ethyl-4-nitrobenzene, through environmentally benign methodologies. Key areas of innovation include the development of highly efficient and recyclable catalysts, the use of greener solvents, and the implementation of sustainable hydrogen sources.

One of the most promising green approaches for the synthesis of substituted anilines is the catalytic transfer hydrogenation of the corresponding nitroarenes. This method offers a safer and more sustainable alternative to traditional reduction methods that often employ hazardous reagents or harsh reaction conditions.

Recent advancements have highlighted the efficacy of palladium-based nanocatalysts in this transformation. For instance, a highly effective catalyst system involving a palladium-doped nickel nanoparticle-modified N-doped carbon nanocatalyst (PdNi/mCN) has been developed for the transfer hydrogenation of nitroarenes. rsc.orgrsc.org This catalyst facilitates the reduction using formic acid as a hydrogen donor, which is considered a sustainable reductant as it can be derived from biomass and decomposes into carbon dioxide. rsc.org

A significant advantage of this catalytic system is its ability to function under ambient conditions in an aqueous solution, thereby reducing the reliance on volatile organic solvents. rsc.org The catalyst itself is designed for maximum atom utilization of the precious metal, palladium, by depositing it on the surface of nickel nanoparticles. rsc.org This not only enhances catalytic activity but also contributes to resource conservation. rsc.orgrsc.org

Furthermore, the heterogeneous nature of the PdNi/mCN catalyst allows for its straightforward recovery and reuse. Research has demonstrated that the catalyst can be recycled for at least ten consecutive reaction cycles without a significant decline in its catalytic activity, a crucial factor for industrial-scale green manufacturing. rsc.orgrsc.org The high yields and selectivity achieved with this method for a variety of substituted nitroarenes suggest its potential applicability for the clean production of this compound.

The principles demonstrated by this catalytic system, including the use of a recyclable catalyst, a green hydrogen donor, and an aqueous reaction medium, exemplify the core tenets of green chemistry. The adoption of such methodologies in the synthesis of this compound would represent a significant step towards a more sustainable chemical industry.

Research Findings on Green Catalytic Transfer Hydrogenation

The following table summarizes the key features and findings of a green catalytic system applicable to the synthesis of substituted anilines.

| Parameter | Finding | Source |

| Catalyst | Palladium-doped Nickel Nanoparticle-modified N-doped Carbon (PdNi/mCN) | rsc.orgrsc.org |

| Reaction Type | Catalytic Transfer Hydrogenation | rsc.orgrsc.org |

| Hydrogen Donor | Formic Acid | rsc.org |

| Solvent | Aqueous Solution | rsc.org |

| Reaction Conditions | Ambient Temperature and Pressure | rsc.org |

| Catalyst Reusability | Effective for at least 10 cycles without significant loss of activity | rsc.orgrsc.org |

| Key Advantage | High catalytic activity, maximum utilization of palladium, and sustainable process | rsc.orgrsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Ethylaniline

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 4-Ethoxy-3-ethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and ethoxy groups.

Directing Effects and Activating Nature of Ethoxy and Amino Substituents

Both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are powerful activating groups in electrophilic aromatic substitution reactions. chegg.com They donate electron density to the benzene ring through resonance (+R effect), which is stronger than their electron-withdrawing inductive effect (-I effect). google.com This increase in electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. nptel.ac.in

The amino group is one of the strongest activating groups, followed closely by the alkoxy group. nptel.ac.in Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions are numbered relative to the amino group at C1. The ethoxy group is at C4, and the ethyl group is at C3. The available positions for substitution are C2, C5, and C6.

Amino group (-NH₂) at C1: Directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). Since the para position (C4) is already occupied by the ethoxy group, it directs to C2 and C6.

Ethoxy group (-OCH₂CH₃) at C4: Directs incoming electrophiles to positions C3 and C5 (ortho) and C1 (para). The para position (C1) is occupied by the amino group, and the C3 position is occupied by the ethyl group, so it primarily directs to C5.

Ethyl group (-CH₂CH₃) at C3: This is a weakly activating group that also acts as an ortho, para-director through an inductive effect (+I effect). It directs to positions C2 and C4 (ortho) and C6 (para).

Regioselectivity and Steric Hindrance in Substitution Reactions

The positions on the benzene ring of this compound available for electrophilic substitution are C2, C5, and C6. The directing effects of the substituents guide the incoming electrophile to specific positions:

Position C2: ortho to the amino group and ortho to the ethyl group. This position is electronically favored by the amino group but is sterically hindered by the adjacent ethyl group.

Position C5: ortho to the ethoxy group and meta to the amino and ethyl groups. This position is strongly activated by the ethoxy group.

Position C6: ortho to the amino group and para to the ethyl group. This position is electronically favored by the amino group and experiences less steric hindrance compared to the C2 position.

The regioselectivity of electrophilic substitution reactions is a balance between these electronic and steric factors. The amino group, being the most powerful activator, will strongly direct incoming electrophiles to its ortho positions (C2 and C6). However, the steric bulk of the ethyl group at C3 will significantly hinder attack at the C2 position. Therefore, substitution is most likely to occur at the C6 position, which is activated by the amino group and less sterically hindered. The C5 position is also a potential site for substitution, being activated by the ethoxy group.

For example, in the nitration of similarly substituted anilines, the nitro group is often introduced at the position ortho to the amino group that is not sterically blocked. The synthesis of 4-Ethoxy-5-ethyl-2-nitroaniline from 4-ethoxyaniline implies that nitration occurs ortho to the amino group. evitachem.com In the case of this compound, this would correspond to substitution at the C2 or C6 positions. Given the steric hindrance at C2, the C6 position is the more probable site for monosubstitution.

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Strongly activated (ortho to -NH₂) | High (adjacent to -CH₂CH₃) | Minor product |

| C5 | Activated (ortho to -OCH₂CH₃) | Low | Possible product |

| C6 | Strongly activated (ortho to -NH₂) | Low | Major product |

Competitive Reaction Pathways and Side Product Formation

Under harsh reaction conditions or with highly reactive electrophiles, polysubstitution can be a significant competitive pathway. The high activation of the ring by both the amino and ethoxy groups makes it susceptible to multiple substitutions. For instance, direct halogenation of anilines with bromine water often leads to trisubstituted products. chegg.com To control this, the reactivity of the amino group can be moderated by converting it into an amide (see section 3.2.2).

Side reactions can also occur. For example, in nitration reactions using a mixture of nitric and sulfuric acids, oxidation of the aniline (B41778) ring can lead to the formation of tarry by-products. The amino group is also susceptible to oxidation.

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a key functional group that undergoes a range of important chemical transformations.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), to form a diazonium salt. masterorganicchemistry.com This process is known as diazotization. The resulting 4-ethoxy-3-ethylbenzenediazonium salt is a versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions or related transformations. organic-chemistry.org These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that are often difficult to introduce directly.

| Reagent | Product | Reaction Name/Type |

|---|---|---|

| CuCl | 1-Chloro-4-ethoxy-3-ethylbenzene | Sandmeyer Reaction |

| CuBr | 1-Bromo-4-ethoxy-3-ethylbenzene | Sandmeyer Reaction |

| CuCN | 4-Ethoxy-3-ethylbenzonitrile | Sandmeyer Reaction |

| KI | 1-Ethoxy-3-ethyl-4-iodobenzene | - |

| HBF₄, heat | 1-Ethoxy-3-ethyl-4-fluorobenzene | Schiemann Reaction |

| H₂O, heat | 4-Ethoxy-3-ethylphenol | - |

| H₃PO₂ | 1-Ethoxy-2-ethylbenzene | Deamination |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary amine. For example, reaction with an ethyl halide would yield N-ethyl-4-ethoxy-3-ethylaniline. Over-alkylation to form the quaternary ammonium (B1175870) salt can be a competing reaction. google.com Reductive amination with aldehydes or ketones is another common method for N-alkylation.

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. For example, reaction with acetyl chloride or acetic anhydride yields N-(4-ethoxy-3-ethylphenyl)acetamide. This reaction is often used to protect the amino group or to moderate its activating effect during electrophilic aromatic substitution. chegg.com The resulting amide is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation side reactions. The amino group can be regenerated by hydrolysis of the amide.

Formation of Schiff Bases and Imines

The primary amine functionality of this compound allows it to readily participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis, involving a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine. eijppr.comyoutube.com

The formation of the carbinolamine is typically rapid, while the subsequent dehydration to the imine is often the rate-determining step of the process. eijppr.com The reaction is generally reversible and acid-catalyzed. The presence of an acid facilitates the protonation of the carbonyl oxygen, enhancing its electrophilicity for the amine attack, and also protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).

Theoretical studies on substituted anilines reacting with aldehydes suggest that the reaction proceeds through a six-membered ring transition state, where an auxiliary water molecule can facilitate the necessary proton transfers. eijppr.com The electron-donating nature of the ethoxy and ethyl groups on the this compound ring increases the nucleophilicity of the amino group, thereby promoting the initial attack on the carbonyl carbon. Various synthetic methodologies can be employed for imine synthesis, including conventional heating in a suitable solvent, microwave irradiation which can offer catalyst-free and solvent-free conditions, and the use of organocatalysts like pyrrolidine. organic-chemistry.org

For instance, a study on the synthesis of imino-thiazolidinone derivatives utilized 3-ethylaniline (B1664132), a structurally related compound, which reacted with an in situ generated isothiocyanate to form an acyl thiourea (B124793), a precursor to the final cyclized product. nih.gov This highlights the reactivity of the aniline nitrogen in forming C-N bonds, which is the fundamental step in imine formation.

Oxidative Transformations of the Amine Group

The amino group of this compound is susceptible to oxidation, yielding a variety of products depending on the oxidant used and the reaction conditions. The electron-rich nature of the benzene ring, enhanced by the activating ethoxy and ethyl groups, influences the course of these transformations.

Common oxidative transformations for substituted anilines include:

Formation of Nitro Compounds: Strong oxidizing agents can convert the primary amine to a nitro group (-NO₂). A method utilizing hydrogen peroxide in acetonitrile (B52724) has been developed for the transformation of substituted anilines into their corresponding nitro compounds. rsc.org

Formation of Azoxybenzenes: Milder oxidation can lead to the formation of dimeric products like azoxybenzenes. An organocatalytic approach using 2,2,2-trifluoroacetophenone (B138007) as a mediator with an oxidant can selectively produce azoxybenzenes from substituted anilines. rsc.org

Formation of Azo Compounds: Oxidation can also result in azo compounds, as seen in the oxidation of various meta-substituted anilines with tetrabutylammoniumbromochromate (TBABC), which leads to the formation of the corresponding azobenzenes. researchgate.net

Radical-Mediated Oxidation: Some oxidation processes involve the formation of radical intermediates. Density functional theory (DFT) studies on the oxidation of substituted anilines by ferrate(VI) revealed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, forming an aniline radical which is crucial for the subsequent formation of products like azobenzene. nih.gov The unshared electron pair on the nitrogen atom interacts with the π-electrons of the benzene ring, creating a conjugated system that weakens the N-H bond and facilitates hydrogen abstraction. nih.gov

The kinetics of aniline oxidation have been studied with various oxidants. For example, the oxidation of substituted anilines by periodate (B1199274) in an aqueous methanol (B129727) solution was found to be first order with respect to both the aniline and the oxidant. niscpr.res.in The reaction rate is enhanced by electron-donating groups, which is consistent with an electrophilic attack by the oxidant on the nitrogen of the amine. niscpr.res.in Similarly, studies using horseradish peroxidase as a catalyst suggest that the aromatic amine donates an electron to the enzyme complex in the rate-controlling step. cdnsciencepub.com

Intermolecular and Intramolecular Cyclization Reactions

This compound and its derivatives can serve as valuable synthons in the construction of various heterocyclic systems through both intermolecular and intramolecular cyclization reactions. The nucleophilicity of the amino group and the potential for electrophilic substitution on the activated aromatic ring are key features driving these transformations.

Intermolecular Cyclization: In these reactions, this compound reacts with another molecule containing at least two electrophilic sites to form a new ring system. A common strategy involves the reaction of anilines with bifunctional reagents. For example, the synthesis of quinoline (B57606) derivatives can be achieved through reactions like the Combes, Doebner-von Miller, or Friedländer synthesis, which involve the condensation of anilines with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or α-halo ketones, respectively. The electron-donating ethoxy and ethyl groups on this compound would be expected to direct cyclization and influence the reaction rate.

A one-pot tandem reductive amination/intermolecular SNAr sequence has been described for the synthesis of 2-aryloxypyrimidine derivatives. nih.gov This process involves the initial formation of a secondary amine via reductive amination, which then participates in an intermolecular nucleophilic aromatic substitution (SNAr) with a pyrimidine (B1678525) derivative. nih.gov

Intramolecular Cyclization: Intramolecular cyclizations occur when a derivative of this compound bears a second reactive functional group, allowing for ring closure within the same molecule. This is a powerful strategy for synthesizing fused heterocyclic systems. For instance, an appropriately substituted aniline can undergo intramolecular cyclization to form indoles (Bischler-Möhlau synthesis), quinolines (via Conrad-Limpach or Knorr synthesis precursors), or benzoxazoles. mdpi.com

A study on the synthesis of quinoline-fused azeto[1,2-a]benzimidazoles involved a one-pot protocol where condensation of o-phenylenediamine (B120857) with a 2-chloroquinoline-3-carbaldehyde (B1585622) was followed by an intramolecular palladium-catalyzed C–N coupling. researchgate.net While not directly involving this compound, this demonstrates a modern approach to intramolecular cyclization that could be adapted for its derivatives. Similarly, the synthesis of trifluoromethyl-cycloalka[b]quinolines has been reported through the intramolecular cyclization of 2-trifluoroacetyl-1-(arylamino)-cycloalkenes using polyphosphoric acid. researchgate.net

Reaction Kinetics and Thermodynamic Studies of this compound Derivatization

Kinetic investigations into the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate (TBABC) showed that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. orientjchem.org This trend results in a negative rho (ρ) value from the Hammett plot, confirming the development of a positive charge in the transition state, which is stabilized by electron-donating groups like ethoxy and ethyl. orientjchem.org

A kinetic study of the oxidation of various substituted anilines by periodate also yielded a negative ρ value (-2.44 at 318K), indicating an electrophilic attack on the amine nitrogen is the key step. niscpr.res.in Similarly, the reaction of substituted anilines with chloramine (B81541) T showed a negative ρ value (-0.976), supporting a mechanism involving complex formation. rsc.org

Thermodynamic parameters, such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), provide insight into the transition state of a reaction. For the oxidation of meta-substituted anilines by TBABC, negative entropies of activation were observed, suggesting a more ordered transition state compared to the reactants. orientjchem.org In a study on the oxidative coupling of para-substituted anilines, activation energies (Ea) were found to be in the range of 6.679–9.337 kJ mol⁻¹, with negative entropies of activation (ΔS = -0.2513 to -0.2447 kJ mol⁻¹ K⁻¹) and positive enthalpies (ΔH* = 4.168–6.826 kJ mol⁻¹) and Gibbs free energies of activation (ΔG* = 80.1856–81.0466 kJ mol⁻¹). bohrium.com These values indicate that the reactions are endothermic and non-spontaneous under the studied conditions.

Table 1: Activation and Thermodynamic Parameters for Oxidative Coupling of Substituted Anilines This table presents generalized data from studies on various substituted anilines to illustrate typical thermodynamic values. The specific values for this compound may vary.

| Parameter | Value Range | Interpretation |

| Activation Energy (Ea) | 6.7 - 9.3 kJ mol⁻¹ | Energy barrier for the reaction. |

| Enthalpy of Activation (ΔH) | 4.2 - 6.8 kJ mol⁻¹ | Positive value indicates an endothermic transition state formation. |

| Entropy of Activation (ΔS) | -0.24 to -0.25 kJ mol⁻¹ K⁻¹ | Negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG)* | 80.2 - 81.0 kJ mol⁻¹ | Positive value indicates a non-spontaneous activation process. |

| Data sourced from a study on oxidative coupling reactions of para-substituted anilines. bohrium.com |

Solvent Effects on Reaction Pathways and Reactivity

The choice of solvent can profoundly influence the rate, mechanism, and even the outcome of reactions involving this compound. Solvents affect reactivity by solvating reactants, transition states, and products differently, and can participate directly in the reaction mechanism. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, where an aniline acts as a nucleophile, solvent polarity plays a crucial role. The rates of SNAr reactions with anionic nucleophiles are significantly faster in dipolar aprotic solvents (like DMSO or acetonitrile) than in protic solvents (like water or methanol). acs.orgnih.gov This is because protic solvents form strong hydrogen bonds with the nucleophile, stabilizing it in its ground state and increasing the activation energy for the reaction. Dipolar aprotic solvents, however, solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile more "naked" and reactive. acs.org

For reactions involving neutral nucleophiles like this compound, the effect can be more complex. A study of SNAr reactions with substituted anilines in methanol-DMSO mixtures showed that changes in solvent composition had varied effects on the reaction rate. nih.gov The ability of a solvent to stabilize the charged Meisenheimer intermediate is a key factor. acs.org Protic solvents can also act as competitive nucleophiles. For example, in an acid-catalyzed amination reaction in ethanol (B145695), the formation of an ethoxy side-product was observed due to solvolysis. nih.govacs.org Interestingly, water was found to be an effective solvent in some amination reactions, potentially by stabilizing a polar transition state. nih.gov

In the formation of Schiff bases, the solvent can influence the reaction equilibrium. A study comparing the reaction of 4-ethylaniline (B1216643) in formic acid versus ethanol found that the solvent change altered the reaction kinetics and mechanism. researchgate.net The dehydration step of imine formation is an equilibrium process, and the removal of water, often by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a drying agent, is necessary to drive the reaction to completion.

The kinetics of the oxidation of anilines by periodate showed a rate increase with an increase in the dielectric constant of the medium, demonstrating the influence of solvent polarity on the reaction. niscpr.res.in

Table 2: Impact of Solvent Type on Reaction Characteristics This table generalizes the effects of different solvent classes on reactions involving anilines.

| Solvent Class | Example(s) | General Effect on Aniline Reactions | Rationale |

| Dipolar Aprotic | DMSO, Acetonitrile | Accelerates SNAr reactions with anionic nucleophiles. acs.orgnih.gov | Poorly solvates anions, leaving them more reactive. Effectively solvates the transition state. |

| Protic (Polar) | Water, Ethanol, Methanol | Can slow SNAr reactions by solvating the nucleophile. acs.org May act as a competitive nucleophile (solvolysis). nih.gov Can accelerate reactions by stabilizing polar transition states. nih.gov | Stabilizes nucleophiles through hydrogen bonding. Can participate directly in the reaction. |

| Aprotic (Non-polar) | Toluene, Hexane | Often used to facilitate water removal in equilibrium reactions like imine formation (via azeotropic distillation). | Low polarity does not significantly solvate charged species or intermediates. |

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 3 Ethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information on the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of 4-Ethoxy-3-ethylaniline is predicted to exhibit distinct signals corresponding to the protons of the ethoxy group, the ethyl group, the aromatic ring, and the primary amine. The electron-donating nature of the amino and ethoxy groups influences the chemical shifts of the aromatic protons, typically causing them to appear in the upfield region of the aromatic spectrum.

The protons of the ethoxy group are expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. Similarly, the ethyl group attached to the aromatic ring will show a characteristic triplet for its methyl protons and a quartet for its methylene protons.

The three protons on the aromatic ring constitute a complex splitting pattern due to their positions relative to the three different substituents. The proton at C5 (meta to the amino group and ortho to the ethyl group) is expected to be a doublet, the proton at C6 (ortho to the amino group) a doublet, and the proton at C2 (between the ethyl and ethoxy groups) a singlet or a narrowly split signal. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-2 | 6.65 - 6.75 | s | - |

| Aromatic H-5 | 6.55 - 6.65 | d | ~8.0 |

| Aromatic H-6 | 6.70 - 6.80 | d | ~8.0 |

| -OCH₂CH₃ | 3.90 - 4.10 | q | ~7.0 |

| -CH₂CH₃ | 2.50 - 2.70 | q | ~7.5 |

| -OCH₂CH₃ | 1.30 - 1.50 | t | ~7.0 |

| -CH₂CH₃ | 1.15 - 1.35 | t | ~7.5 |

| -NH₂ | 3.40 - 3.80 | br s | - |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atoms directly attached to the electron-donating amino (-NH₂) and ethoxy (-O-CH₂CH₃) groups (C1 and C4, respectively) are expected to be shifted upfield compared to unsubstituted benzene (B151609), while the carbons ortho and para to these groups will also be shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 (-NH₂) | 144.0 - 146.0 |

| Aromatic C-2 | 115.0 - 117.0 |

| Aromatic C-3 (-CH₂CH₃) | 128.0 - 130.0 |

| Aromatic C-4 (-OCH₂CH₃) | 148.0 - 150.0 |

| Aromatic C-5 | 113.0 - 115.0 |

| Aromatic C-6 | 116.0 - 118.0 |

| -OCH₂CH₃ | 63.0 - 65.0 |

| -CH₂CH₃ | 22.0 - 24.0 |

| -OCH₂CH₃ | 14.0 - 16.0 |

| -CH₂CH₃ | 13.0 - 15.0 |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu Key expected correlations include:

The methylene protons of the ethoxy group with the methyl protons of the same group.

The methylene protons of the ethyl group with the methyl protons of that group.

Correlations between the adjacent aromatic protons (H-5 and H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would confirm the assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra.

Correlation from the methylene protons of the ethoxy group (-OCH₂) to the aromatic carbon C-4.

Correlations from the methylene protons of the ethyl group (-CH₂) to aromatic carbons C-2, C-3, and C-4.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the vibrations of the molecular skeleton. IR and Raman spectroscopy are complementary techniques. ksu.edu.sa

The IR and Raman spectra of this compound will display characteristic bands corresponding to its primary amine, ethoxy, and ethyl functional groups.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and ethoxy groups will appear just below 3000 cm⁻¹, corresponding to their symmetric and asymmetric modes.

C-O Vibrations: The ethoxy group will give rise to strong C-O stretching bands. An asymmetric C-O-C stretching vibration is expected in the 1200-1275 cm⁻¹ region, and a symmetric stretch is anticipated around 1020-1075 cm⁻¹.

C-N Vibrations: The aromatic C-N stretching vibration is typically found in the 1250-1340 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Medium |

| N-H Bend (Scissoring) | 1600 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-N Stretch (Aromatic) | 1250 - 1340 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Medium-Weak |

| C-O-C Symmetric Stretch | 1020 - 1075 | Strong | Medium-Weak |

| C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Note: Predicted values are based on general frequency ranges for functional groups.

The substitution pattern on the benzene ring significantly influences the vibrational spectra. For a 1,2,4-trisubstituted benzene ring like in this compound, specific patterns of absorption bands are expected.

C=C Stretching Vibrations: The aromatic ring itself has characteristic C=C stretching vibrations, which typically appear as a series of bands in the 1450-1620 cm⁻¹ region. The intensities and positions of these bands are sensitive to the nature and position of the substituents.

C-H Out-of-Plane Bending: The out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, strong absorption bands are generally expected in the 800-885 cm⁻¹ region. These arise from the vibrations of the adjacent hydrogen atoms on the ring. The specific frequencies within this range can help confirm the substitution pattern. Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring, often showing strong signals for the ring breathing modes. irdg.org

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For this compound, which possesses flexible ethyl and ethoxy side chains, these methods can provide valuable information about the rotational isomers (conformers) present. The conformational flexibility primarily arises from the rotation around the C(aryl)-C(ethyl), C(ethyl)-CH3, C(aryl)-O(ethoxy), and O(ethoxy)-C(ethyl) bonds.

Different spatial orientations of these groups can lead to distinct vibrational frequencies. For instance, the coupling of the ethyl and ethoxy group vibrations with the phenyl ring modes can be sensitive to their relative orientations. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra for different stable conformers. nih.gov By comparing the experimentally obtained IR and Raman spectra with these calculated spectra, it is possible to identify the most stable conformer or determine the mixture of conformers present in a given state (solid, liquid, or gas). iu.edu.sa

Key vibrational bands that would be scrutinized for conformational analysis include:

C-H stretching and bending modes of the ethyl and ethoxy groups.

C-O-C stretching modes of the ethoxy group.

Skeletal vibrations of the benzene ring, which can be perturbed by the substituent conformations.

N-H stretching and bending modes of the amine group.

Studies on structurally similar molecules show that even subtle changes in molecular geometry can lead to noticeable shifts in the positions and intensities of bands in the fingerprint region (below 1500 cm⁻¹) of the vibrational spectra. nih.govresearchgate.net Therefore, a detailed analysis of the IR and Raman spectra of this compound would be essential for a complete understanding of its three-dimensional structure and conformational preferences.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Typically two bands for a primary amine. libretexts.org |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 3000 | From ethyl and ethoxy groups. |

| C=C Stretch (aromatic) | 1450 - 1600 | Multiple bands expected. |

| N-H Scissoring (amine) | 1550 - 1650 | Strong absorption characteristic of primary amines. libretexts.org |

| C-N Stretch (aromatic amine) | 1200 - 1350 | libretexts.org |

| C-O Stretch (aryl ether) | 1200 - 1275 | Asymmetric stretch. |

| C-O Stretch (alkyl ether) | 1000 - 1150 | Symmetric stretch. |

| N-H Wagging (amine) | 650 - 900 | Often a broad absorption. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govlongdom.org For this compound, with the molecular formula C₁₀H₁₅NO, the exact mass can be calculated. This experimental verification is crucial for confirming the compound's identity, especially when distinguishing it from isomers.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Monoisotopic Mass (Calculated) | 165.115364 Da |

| Nominal Mass | 165 Da |

| Common Adducts (Predicted m/z) | [M+H]⁺: 166.12264 |

| [M+Na]⁺: 188.10461 |

Elucidation of Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) that subsequently breaks down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov While a specific experimental spectrum for this compound is not detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known behavior of substituted anilines, aromatic ethers, and alkylbenzenes. acs.orglibretexts.orgyoutube.com

The molecular ion peak at m/z 165 would be expected. Key fragmentation steps would likely include:

Alpha-Cleavage of the Ethyl Group: The most favorable fragmentation for alkylbenzenes is cleavage at the benzylic position. This would involve the loss of a methyl radical (•CH₃, mass 15) to form a stable benzylic cation at m/z 150.

Loss of Ethene from the Ethoxy Group: A common fragmentation pathway for aromatic ethers is the loss of an alkene via a rearrangement process. For the ethoxy group, this would involve the loss of ethene (C₂H₄, mass 28), leading to a fragment ion at m/z 137.

Cleavage of the Ethoxy Group: Loss of an ethyl radical (•C₂H₅, mass 29) could occur, resulting in a fragment at m/z 136.

These primary fragments would likely undergo further fragmentation to produce smaller, characteristic ions.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (EI-MS)

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

| 165 | [C₁₀H₁₅NO]⁺• (Molecular Ion) | - |

| 150 | [M - CH₃]⁺ | •CH₃ |

| 137 | [M - C₂H₄]⁺ | C₂H₄ |

| 136 | [M - C₂H₅]⁺ | •C₂H₅ |

| 122 | [M - C₂H₄ - CH₃]⁺ | C₂H₄ + •CH₃ |

| 108 | [M - C₂H₄ - C₂H₅]⁺ | C₂H₄ + •C₂H₅ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The spectrum of an aromatic amine like this compound is dominated by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) electrons on the nitrogen and oxygen atoms.

The primary chromophore is the substituted aniline (B41778) ring. The interaction (conjugation) of the nitrogen atom's lone pair with the aromatic ring's π-system lowers the energy gap for electronic transitions compared to benzene itself. libretexts.orgoup.com This results in characteristic absorption bands. The main transitions expected are:

π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For substituted benzenes, these often appear as two distinct bands.

n → π* Transitions: This involves promoting a non-bonding electron from the nitrogen or oxygen atom to a π* anti-bonding orbital of the aromatic ring. uzh.chslideshare.net These transitions are generally of much lower intensity than π → π* transitions. shu.ac.uk

The presence of the electron-donating ethoxy (-OC₂H₅) and ethyl (-C₂H₅) groups, in addition to the amino (-NH₂) group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline.

Table 4: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Type of Transition |

| ~200-220 | High | π → π |

| ~240-260 | Moderate to High | π → π |

| ~285-310 | Low to Moderate | π → π* (shifted) and n → π* |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and the specific conformation adopted by the this compound molecule in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound itself. However, crystal structures for larger, related molecules containing substituted ethoxy-aniline moieties have been reported. nih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the most precise structural information available for the solid phase.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3 Ethylaniline

Quantum Chemical Calculations

Theoretical investigations of molecules like 4-ethoxy-3-ethylaniline would typically involve a suite of quantum chemical calculations to elucidate their structural and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

No specific studies detailing the DFT-optimized molecular geometry of this compound were found. This type of analysis is fundamental and would typically be the first step in any computational study. It involves using a functional, such as B3LYP, and a basis set (e.g., 6-31G(d) or higher) to find the lowest energy conformation of the molecule. epstem.netresearchgate.net The results would provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Maps)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Molecular Electrostatic Potential (MEP) maps specifically for this compound. HOMO-LUMO analysis is crucial for understanding a molecule's electronic behavior, with the energy of the HOMO relating to its electron-donating ability and the LUMO to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular reactivity. mdpi.comwalshmedicalmedia.com An MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlations

A computational analysis of the vibrational frequencies for this compound has not been reported. Such calculations, performed using methods like DFT, predict the frequencies of fundamental vibrations, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation helps in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C-O stretching, or aromatic ring vibrations. researchgate.net

Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)

No literature was found that calculates Fukui functions or other chemical reactivity descriptors for this compound. Fukui functions are used within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These descriptors are valuable for predicting the regioselectivity of chemical reactions. aablocks.com

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization and Activation Energies

There are no published computational studies on reaction mechanisms involving this compound, which would include the characterization of transition states and the calculation of activation energies. This type of modeling is employed to understand the step-by-step pathway of a chemical reaction, identifying the energy barriers that must be overcome for the reaction to proceed. physchemres.org Such studies are critical for optimizing reaction conditions and understanding reaction kinetics.

Reaction Pathway Mapping

Theoretical investigations into the reaction mechanisms of aniline (B41778) derivatives, such as the reaction between anilines, dimethyl acetylenedicarboxylate, and formaldehyde, offer a framework for understanding the potential reaction pathways of this compound. physchemres.org By employing ab initio methods, like the Hartree-Fock (HF) method with a 6-311G(d,p) basis set, researchers can model the kinetics and thermodynamics of each step in a proposed reaction mechanism. physchemres.org

For a reaction involving a substituted aniline, the process is typically broken down into several elementary steps. For each step, computational analysis can determine key parameters such as activation energy (Ea), changes in Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. physchemres.org These calculations help in identifying the rate-determining step of the reaction, which is characterized by the highest energy barrier. physchemres.org For instance, in a multi-component reaction of an aniline derivative, the formation of a five-membered ring has been identified as an energetically unfavorable and relatively slow process. physchemres.org

The reaction pathway for a compound like this compound can be similarly mapped out for various reactions, such as electrophilic aromatic substitution or condensation reactions. The presence of the ethoxy and ethyl groups on the aniline ring will influence the electron density distribution and steric hindrance, thereby affecting the energetics of the reaction pathway. Theoretical calculations, potentially improved with methods like Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, can provide a more accurate picture of the reaction kinetics and thermodynamics. physchemres.org

Table 1: Illustrative Theoretical Kinetic and Thermodynamic Data for a Hypothetical Reaction Step of an Aniline Derivative This table is illustrative and based on methodologies described for related compounds. physchemres.org

| Parameter | Value (HF/6-311G(d,p)) | Value (B3LYP/6-311G(d,p)) |

| Activation Energy (Ea) (kcal/mol) | 23.53 | 20.15 |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 28.10 | 25.50 |

| Enthalpy of Activation (ΔH‡) (kcal/mol) | 22.90 | 19.55 |

| Entropy of Activation (ΔS‡) (cal/mol·K) | -17.45 | -19.95 |

| Rate Constant (k) (s⁻¹) | 1.2 x 10⁻⁵ | 3.5 x 10⁻⁴ |

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Studies

QSPR and QSRR studies are powerful computational tools for predicting the chemical behavior and properties of compounds based on their molecular structure.

Predictive models for the properties of aniline derivatives are often developed using statistical methods like multiple linear regression (MLR). nih.gov These models establish a mathematical relationship between a particular property (e.g., n-octanol/water partition coefficient, logD) and a set of calculated molecular descriptors. nih.gov For basic compounds like anilines, the retention behavior in ion-suppression reversed-phase liquid chromatography (IS-RPLC) over a wide pH range can be used to build robust QSRR models. nih.gov

The development of these models involves establishing a relationship between the logarithm of the retention factor (logkw) and logD. nih.gov While a simple linear correlation can sometimes be insufficient, especially for ionized compounds, the inclusion of additional molecular structure parameters can significantly improve the predictive power of the model. nih.gov These parameters can include electrostatic charge and hydrogen bonding parameters. nih.gov Such multi-parameter QSRR models have been shown to accurately predict the logD values of basic compounds under various pH conditions. nih.govresearchgate.net

The reactivity and properties of aniline derivatives are governed by a variety of molecular descriptors. These descriptors can be calculated from the optimized chemical structures of the compounds. ajgreenchem.com In QSRR studies, a key challenge is to select the most statistically significant molecular descriptors from a large pool of possibilities. ajgreenchem.com Genetic algorithms are often employed for this purpose, helping to build models with high accuracy and a minimal number of variables. ajgreenchem.com

For aniline derivatives, important descriptors often relate to their electronic and steric properties. For example, the spin densities of the radical cations of aniline derivatives, calculated using density functional theory, have been shown to correlate with their polymerizability. acs.org The nature and position of substituents on the benzene (B151609) ring significantly influence this spin distribution. acs.org Other key descriptors can include those related to molecular size, shape, and electronic effects, which are crucial in determining properties like toxicity and chromatographic retention. ajgreenchem.com

Table 2: Examples of Molecular Descriptors Used in QSPR/QSRR Studies of Aniline Derivatives This table is illustrative and based on descriptors mentioned in studies of related compounds. nih.govajgreenchem.comacs.org

| Descriptor Type | Examples |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Atomic spin populations, Electrostatic charge |

| Steric/Topological | Molecular weight, Molar refractivity, Van der Waals volume, Connectivity indices |

| Thermodynamic | Enthalpy of formation, Gibbs free energy of solvation |

| Hydrogen Bonding | Hydrogen bond acceptor/donor counts |

Molecular Docking and Dynamics Simulations of Related Aniline Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. cdnsciencepub.comnih.gov For example, various aniline derivatives have been docked into the active sites of enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) and cyclin-dependent kinase 2 (CDK2) to assess their potential as enzyme inhibitors. cdnsciencepub.comnih.govnih.gov The docking process typically involves preparing the ligand (the aniline derivative) and the protein structure (often obtained from the Protein Data Bank), defining a binding site, and then using a docking algorithm to generate and score different binding poses. chemmethod.comglobalresearchonline.net The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. chemmethod.com

Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. chemmethod.comchemmethod.com An MD simulation models the movement of atoms and molecules, providing a dynamic view of the interactions between the ligand and the protein's active site. chemmethod.com These simulations, often run for nanoseconds, can reveal conformational changes in both the ligand and the protein, the persistence of hydrogen bonds, and other key interactions that contribute to the stability of the complex. chemmethod.comchemmethod.com For instance, a stable complex in an MD simulation might show minimal root-mean-square deviation (RMSD) of the ligand from its initial docked pose. chemmethod.com

Table 3: Illustrative Docking Scores and Interactions for Aniline Derivatives with a Target Protein This table is illustrative and based on findings for other aniline derivatives. nih.govchemmethod.comglobalresearchonline.net

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Aniline Derivative A | -8.5 | TYR23, LYS45, ASP120 | Hydrogen bonding, π-π stacking |

| Aniline Derivative B | -9.2 | PHE88, LEU99, VAL150 | Hydrophobic interactions, van der Waals forces |

| Aniline Derivative C | -7.9 | GLU55, ARG110 | Salt bridge, hydrogen bonding |

Synthesis and Characterization of Derivatives and Analogues of 4 Ethoxy 3 Ethylaniline

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 4-ethoxy-3-ethylaniline is rooted in the fundamental principles of structural chemistry, primarily focusing on the electronic and steric effects of substituents. The aniline (B41778) ring is an electron-rich system, and its reactivity, particularly in electrophilic substitution, is governed by the directing effects of the substituents already present: the amino (-NH2), ethoxy (-OC2H5), and ethyl (-CH2CH3) groups.

Steric Effects : The ethyl group at position 3 and the ethoxy group at position 4 introduce steric hindrance around the amine function and the adjacent ring positions. This steric bulk can influence the regioselectivity of substitution reactions and affect the ability of the molecule to adopt a planar conformation, which in turn impacts electronic conjugation and intermolecular interactions. rsc.org Modifications at the nitrogen atom (N-substitution) or on the ring can further increase this steric crowding, influencing properties like solubility and the kinetics of subsequent reactions.

Lipophilicity and Solubility : A crucial design consideration is the modification of the molecule's lipophilicity (fat-solubility) and hydrophilicity (water-solubility). Introducing nonpolar alkyl or aryl groups generally increases lipophilicity, which can enhance permeability through biological membranes. Conversely, adding polar functional groups like hydroxyls, carboxyls, or polyethylene (B3416737) glycol (PEG) chains can increase aqueous solubility. nih.gov The balance between these properties is often critical for the intended application of the derivative.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The synthesis of derivatives from the this compound core can be broadly categorized into reactions at the nitrogen atom (N-substitution) and reactions on the aromatic ring (ring-substitution).

N-Substituted Derivatives: The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, readily participating in reactions to form N-substituted products.

N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acyl derivatives (amides). For instance, reacting this compound with a substituted benzoyl chloride would produce the corresponding N-benzoyl-4-ethoxy-3-ethylaniline. This method is a standard procedure for creating amide linkages. nih.gov